BenchChemオンラインストアへようこそ!

4-(4-phenylbutyl)-3H-imidazole

Histamine H3 receptor Species selectivity GPCR pharmacology

4-(4-Phenylbutyl)-3H-imidazole (FUB 349; CAS 184023-52-7) is an imidazole-based histamine H3 receptor (H3R) antagonist. Unlike prototypical H3R antagonists such as thioperamide and ciproxifan, which exhibit markedly higher potency at the rat receptor, FUB 349 displays a reversed species-selectivity profile, being approximately 5- to 6-fold more potent at the human H3R (hH3R) than at the rat H3R (rH3R).

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 184023-52-7
Cat. No. B1674171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-phenylbutyl)-3H-imidazole
CAS184023-52-7
SynonymsFUB 349;  FUB349;  FUB-349.
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCC2=CN=CN2
InChIInChI=1S/C13H16N2/c1-2-6-12(7-3-1)8-4-5-9-13-10-14-11-15-13/h1-3,6-7,10-11H,4-5,8-9H2,(H,14,15)
InChIKeyBQTXNCXSCSNHGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Phenylbutyl)-3H-imidazole (FUB 349, CAS 184023-52-7): A Human H3 Receptor-Preferring Antagonist for Neuroscience Research


4-(4-Phenylbutyl)-3H-imidazole (FUB 349; CAS 184023-52-7) is an imidazole-based histamine H3 receptor (H3R) antagonist [1]. Unlike prototypical H3R antagonists such as thioperamide and ciproxifan, which exhibit markedly higher potency at the rat receptor, FUB 349 displays a reversed species-selectivity profile, being approximately 5- to 6-fold more potent at the human H3R (hH3R) than at the rat H3R (rH3R) [2]. This compound has also been reported as a moderate aromatase (CYP19A1) inhibitor (IC50 12 μM) [3], making it a dual-activity tool molecule for preclinical research in cognition, sleep-wake regulation, and hormone-sensitive disease models.

Why FUB 349 Cannot Be Substituted by Other Imidazole H3 Antagonists in Human-Relevant Pharmacology Studies


Histamine H3 receptor pharmacology is known to differ significantly between rodent and human species due to only a handful of amino acid differences in the receptor's transmembrane domains [1]. Classical imidazole H3R antagonists like thioperamide and ciproxifan show approximately 10-fold higher affinity at the rat receptor compared to the human receptor, which can lead to misleading efficacy predictions when rodent models are used as surrogates for human disease [2][3]. In contrast, FUB 349 uniquely exhibits 5- to 6-fold higher affinity at the human H3R than at the rat H3R, providing a complementary pharmacological tool that better reflects human receptor engagement. Substituting FUB 349 with a generic H3 antagonist without accounting for this inverted species selectivity would fundamentally alter the translational relevance of experimental findings.

Quantitative Differentiation Evidence for 4-(4-Phenylbutyl)-3H-imidazole (FUB 349) Against H3 Antagonist Comparators


Inverse Species Selectivity: FUB 349 Is 5- to 6-Fold More Potent at Human H3R Compared to Rat H3R

FUB 349 displays a reversed species-selectivity profile compared to classical imidazole H3R antagonists. It is approximately 5- to 6-fold more potent at the human H3 receptor than at the rat ortholog, whereas thioperamide and ciproxifan show the opposite preference, being approximately 10-fold more potent at rat H3R [1]. This difference was demonstrated in competitive [125I]iodoproxyfan binding assays using membranes from CHO-K1 cells stably expressing human or rat H3Rs [2].

Histamine H3 receptor Species selectivity GPCR pharmacology

Aromatase Inhibition: A Secondary Pharmacological Activity Distinguishing FUB 349 from Imidazole H3 Antagonists

FUB 349 has been identified as a selective aromatase (CYP19A1) inhibitor with an IC50 of 12 μM [1]. This off-target activity is not reported for the prototypical imidazole H3R antagonists thioperamide, ciproxifan, or clobenpropit under comparable assay conditions, providing FUB 349 with a unique dual-pharmacology profile that may be leveraged or must be considered as a confound depending on the experimental design.

Aromatase inhibition CYP19A1 Dual pharmacology

Receptor Binding Affinity at Human H3R: FUB 349 vs. Thioperamide and Ciproxifan

At the human H3 receptor, FUB 349 (Ki 2.1 nM) exhibits approximately 28-fold higher affinity than thioperamide (Ki 58 nM) and about 21-fold higher than ciproxifan (Ki ~45 nM), as measured in recombinant receptor binding assays [1][2]. This places FUB 349 among the sub-nanomolar-affinity H3R antagonists reported for the human receptor, supporting its use in assays where high receptor occupancy is critical.

H3 receptor binding Ki comparison CNS drug discovery

Recommended Research Applications of FUB 349 Based on Differentiation Evidence


Translational Neuroscience: Human H3R Target Engagement Studies in Rodent Models

FUB 349's human-preferring H3R affinity profile makes it a valuable positive control or reference antagonist for validating human H3R transgenic models, or for benchmarking human-relevant receptor occupancy in rodent behavioral assays. The 5- to 6-fold higher human receptor affinity ensures that occupancy-driven pharmacology is not underestimated when projecting human doses [1]. In contrast, the rat-preferring comparator thioperamide would overestimate rodent brain H3R occupancy relative to human, complicating translational dose predictions [2].

Species-Selectivity Profiling: Pairing FUB 349 with Rat-Preferring Antagonists for Receptor Pharmacology Studies

The inverse selectivity of FUB 349 (hH3R > rH3R) compared to thioperamide and ciproxifan (rH3R > hH3R) provides a matched pair of tool compounds for dissecting species-dependent H3R pharmacology. Researchers can use FUB 349 to probe human-H3R-specific functions in chimeric or humanized receptor systems, while using thioperamide to interrogate rat-H3R-mediated effects, thereby controlling for receptor-species bias in functional assays [1].

Dual-Mechanism Studies: H3R Antagonism Combined with Aromatase Inhibition

FUB 349's moderate aromatase inhibitory activity (IC50 12 μM) enables its use as a dual-mechanism probe in hormone-responsive neuroscience models, such as estrogen-modulated cognitive function, neuroprotection, or hormone-dependent tumor cell lines. Unlike thioperamide or ciproxifan, which lack significant aromatase activity, FUB 349 allows simultaneous interrogation of histaminergic and estrogenic pathways in a single compound treatment [1]. Concentration-response studies are necessary to dissect contributions from each target.

H3R Antagonist Reference Standard for In Vitro Binding and Functional Assays

With a well-characterized Ki of 2.1 nM at the human H3R and defined binding parameters across multiple species orthologs (human, rat, mouse, guinea pig) in the ChEMBL and GtoPdb databases, FUB 349 serves as a reliable reference standard for calibrating H3R binding assays, functional cAMP inhibition assays, and radioligand displacement studies [1]. Its intermediate affinity (between the low-affinity thioperamide and ultra-high-affinity clobenpropit) positions it as a practical benchmark for screening novel H3R ligands.

Quote Request

Request a Quote for 4-(4-phenylbutyl)-3H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.